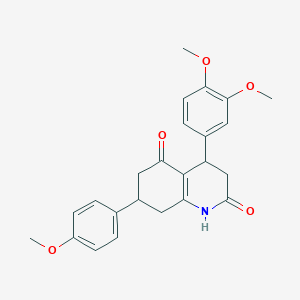

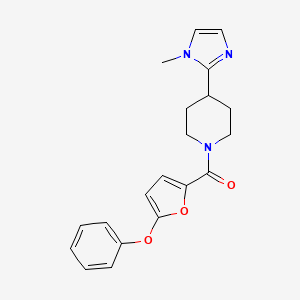

![molecular formula C15H13N3O2 B5536453 N-(3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)propanamide](/img/structure/B5536453.png)

N-(3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)propanamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)propanamide is a useful research compound. Its molecular formula is C15H13N3O2 and its molecular weight is 267.28 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is 267.100776666 g/mol and the complexity rating of the compound is 350. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Development of New Pharmaceuticals

Selective Inhibitors for Disease Treatment : Compounds related to N-(3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)propanamide have been explored for their potential in treating diseases like type 2 diabetes and allergies. For example, a series of beta-substituted biarylphenylalanine amides were synthesized and evaluated as inhibitors of dipeptidyl peptidase IV (DPP-4), showing potential as a treatment for type 2 diabetes due to their potent inhibition, excellent selectivity, and in vivo efficacy (Edmondson et al., 2006).

Antiallergic and Antinociceptive Activities : Another study synthesized N-(pyridin-2-yl)-3-(piperazin-1-yl) propanamides, showing potential antiallergic activity in vivo, which could lead to new treatments for allergic reactions (Courant et al., 1993). Additionally, (5-chloro-2(3H)-benzoxazolon-3-yl)propanamide derivatives demonstrated varying levels of antinociceptive activity, suggesting their use as pain management options (Önkol et al., 2004).

Understanding Chemical Reactions

Electrochemical Synthesis : The electrochemical synthesis of 1,2,4-triazole-fused heterocycles was achieved through a reagent-free intramolecular dehydrogenative C–N cross-coupling reaction under mild electrolytic conditions. This method provides a valuable tool for synthesizing heterocyclic compounds efficiently and in an environmentally friendly manner (Ye et al., 2018).

Metal-Free Synthesis : PhI(OCOCF₃)₂-mediated intramolecular oxidative N-N bond formation enabled the metal-free synthesis of biologically important 1,2,4-triazolo[1,5-a]pyridines from N-(pyridin-2-yl)benzimidamides. This strategy facilitates the construction of triazolo[1,5-a]pyridine skeletons through direct oxidative N-N bond formation, showcasing a novel approach to heterocyclic synthesis (Zheng et al., 2014).

Exploration of Novel Materials

Anticancer and Antimicrobial Agents : The synthesis and molecular docking study of new 1,3-oxazole clubbed pyridyl-pyrazolines explored their potential as anticancer and antimicrobial agents. This research highlights the importance of integrating biologically active heterocyclic entities for developing compounds with significant biological activities (Katariya et al., 2021).

将来の方向性

Compounds with an oxazolo[4,5-b]pyridine core, such as “N-(3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)propanamide”, have shown promise in the field of medicinal chemistry due to their anticancer activity . Future research could focus on further exploring the biological activity of these compounds, optimizing their structures for improved activity, and investigating their mechanisms of action.

特性

IUPAC Name |

N-[3-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]propanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13N3O2/c1-2-13(19)17-11-6-3-5-10(9-11)15-18-14-12(20-15)7-4-8-16-14/h3-9H,2H2,1H3,(H,17,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKXYCHWRTGVFFG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)NC1=CC=CC(=C1)C2=NC3=C(O2)C=CC=N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-methyl-1-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B5536373.png)

![N-(4-acetylphenyl)-2-[(1-methyl-1H-tetrazol-5-yl)thio]butanamide](/img/structure/B5536382.png)

![(3S,4R)-4-(3-fluorophenyl)-1-[3-(5-methylpyrazol-1-yl)propanoyl]pyrrolidine-3-carboxylic acid](/img/structure/B5536383.png)

![2-[(7-amino-[1,2,4]triazolo[4,3-b][1,2,4]triazol-3-yl)sulfanyl]-1-(4-methoxyphenyl)ethanone](/img/structure/B5536386.png)

![2-[4-(ACETYLOXY)PHENYL]-4-OXO-4H-3,1-BENZOXAZIN-6-YL ACETATE](/img/structure/B5536395.png)

![N-{2-[(4-methyl-1,2,5-oxadiazol-3-yl)oxy]ethyl}-2-(2-thienyl)-1,3-thiazole-4-carboxamide](/img/structure/B5536421.png)

![Ethyl 4-[(3-methoxyphenyl)amino]quinoline-3-carboxylate](/img/structure/B5536430.png)

![(1S,5R)-3-[3-(1,3-benzothiazol-2-yl)propanoyl]-6-methyl-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5536441.png)